AMG0347
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Overview
Description
AMG0347 is a complex organic compound that belongs to the class of propenamides This compound is characterized by its unique structure, which includes a piperidinyl group, a trifluoromethyl group, and a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG0347 typically involves multi-step organic reactions. The starting materials often include substituted pyridines, piperidines, and naphthalenes. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the piperidinyl group via nucleophilic substitution reactions.
Friedel-Crafts Acylation: Formation of the naphthalenyl group through Friedel-Crafts acylation.
Amidation: Formation of the propenamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
AMG0347 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Its structure suggests possible activity as a drug candidate for various diseases.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of AMG0347 involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other propenamides with different substituents, such as:
- 2-Propenamide, 3-(2-(1-piperidinyl)-6-(methyl)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-, (2E)-
- 2-Propenamide, 3-(2-(1-piperidinyl)-6-(chloro)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-, (2E)-
Uniqueness
The uniqueness of AMG0347 lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to targets.
Properties
CAS No. |
946615-43-6 |
---|---|
Molecular Formula |
C24H26F3N3O2 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C24H26F3N3O2/c25-24(26,27)21-11-8-17(23(29-21)30-13-2-1-3-14-30)9-12-22(32)28-20-6-4-5-16-7-10-18(31)15-19(16)20/h4-6,8-9,11-12,18,31H,1-3,7,10,13-15H2,(H,28,32)/b12-9+ |
InChI Key |
YCDWBIUKUBHSKQ-FMIVXFBMSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(CC4)O |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)/C=C/C(=O)NC3=CC=CC4=C3CC(CC4)O |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(CC4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG 0347 AMG-0347 AMG0347 N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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